(Biphenyl-3-ylmethyl)magnesium bromide
Description
Historical Context and Significance of Grignard Reagents
The field of organometallic chemistry was profoundly advanced in 1900 by the French chemist François Auguste Victor Grignard. quora.com He discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. rsc.org These reagents, now universally known as Grignard reagents, proved to be exceptional carbon nucleophiles, capable of adding to the electrophilic carbon atom of carbonyl groups in aldehydes and ketones to form new carbon-carbon bonds. quora.comrsc.org This discovery was of such fundamental importance that Victor Grignard was awarded the Nobel Prize in Chemistry in 1912. quora.com For over a century, the Grignard reaction has been one of the most widely utilized methods for constructing complex organic molecules from simpler starting materials. rsc.org
The Unique Role of Organomagnesium Bromides
Grignard reagents have the general formula R-Mg-X, where R is an organic group and X is a halogen. rsc.org While chlorides and iodides can be used, organomagnesium bromides are frequently employed in synthesis. This preference stems from a practical balance of reactivity and ease of preparation. The carbon-bromine bond is weaker and more readily undergoes oxidative insertion by magnesium metal compared to the more robust carbon-chlorine bond. Conversely, the corresponding organoiodides, while more reactive, can be more prone to side reactions, such as Wurtz-type coupling, where two organic groups couple together (R-R). Therefore, organic bromides often provide a reliable and efficient starting point for the synthesis of Grignard reagents like (Biphenyl-3-ylmethyl)magnesium bromide.
Structural Considerations and Solution-Phase Equilibria of Organomagnesium Species
Although commonly written as the simple monomer RMgX, the structure of Grignard reagents in solution is far more complex. They exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of two molecules of the organomagnesium halide (RMgX) into a diorganomagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. researchgate.net In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by solvent molecules, further complicating the solution's composition. researchgate.net For instance, the addition of dioxane can precipitate the magnesium halide, driving the equilibrium entirely toward the diorganomagnesium compound. researchgate.net This complex behavior is crucial as all species present in the solution can be reactive, sometimes with different reactivities and selectivities.
Overview of the Biphenyl-Derived Organomagnesium Compounds in Chemical Research
The biphenyl (B1667301) moiety is a significant structural motif found in many pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals. rsc.org Consequently, methods for its incorporation into more complex molecules are of great interest. Organometallic compounds containing a biphenyl group are key intermediates in these synthetic endeavors.
This compound falls into the category of a benzylic Grignard reagent. Its structure combines the reactive organomagnesium bromide functionality with the biphenyl scaffold. The "ylmethyl" portion indicates that the magnesium bromide group is attached to a CH₂ group, which is in turn bonded to the 3-position of a biphenyl ring system.
While specific, detailed research findings on this compound itself are not extensively documented in publicly accessible scientific literature, its chemical utility can be inferred from its structure. As a potent nucleophile, it would be expected to react with a wide range of electrophiles to introduce the (biphenyl-3-yl)methyl group into target molecules. Potential applications include:
Reaction with Aldehydes and Ketones: To produce secondary and tertiary alcohols containing the biphenyl moiety.
Reaction with Esters: To form tertiary alcohols.
Cross-Coupling Reactions: In the presence of transition metal catalysts (e.g., nickel or palladium), it could potentially couple with aryl or vinyl halides to form more complex diaryl- or aryl-alkenylmethane structures. rsc.org
The presence of the biphenyl group makes this reagent particularly useful for synthesizing derivatives that may have applications in materials science or as precursors to biologically active compounds.
Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁BrMg |
| CAS Number | 884490-45-3 |
| Synonyms | (3-Phenylbenzyl)magnesium bromide |
| Class | Organomagnesium Reagent (Grignard Reagent) |
Table of Mentioned Compounds
| Compound Name | Chemical Formula / General Formula |
|---|---|
| This compound | C₁₃H₁₁BrMg |
| Organomagnesium Bromide | R-Mg-Br |
| Diorganomagnesium | R₂Mg |
| Magnesium Dihalide | MgX₂ |
| Diethyl ether | (C₂H₅)₂O |
| Tetrahydrofuran (THF) | C₄H₈O |
| Dioxane | C₄H₈O₂ |
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1-methanidyl-3-phenylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGPHPARYABPLW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C2=CC=CC=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Biphenyl 3 Ylmethyl Magnesium Bromide
Direct Oxidative Addition of Magnesium Metal to Carbon-Halogen Bonds
The standard method for preparing (biphenyl-3-ylmethyl)magnesium bromide involves the direct reaction of 3-(bromomethyl)biphenyl (B18806) with magnesium metal in an appropriate aprotic solvent. byjus.comthieme-connect.de The magnesium metal, which is in the 0 oxidation state, undergoes oxidation to the +2 state as it inserts into the carbon-halogen bond. youtube.comadichemistry.com This transformation inverts the polarity of the benzylic carbon atom from electrophilic in the starting halide to strongly nucleophilic in the resulting Grignard reagent. wvu.eduutexas.edu
The formation of Grignard reagents must be conducted under anhydrous (water-free) conditions, as they react readily with protic solvents like water or alcohols, which would lead to their decomposition. wikipedia.orgbyjus.com Ethereal solvents are typically required because they are aprotic and effectively solvate and stabilize the organomagnesium compound through Lewis acid-base complexation. adichemistry.comquora.com Commonly used solvents include diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). wikipedia.orgthieme-connect.de
The choice of solvent can significantly influence the reaction's efficiency and the product distribution. rsc.orgrsc.org A major challenge in the synthesis of benzylic Grignard reagents, such as this compound, is the competing Wurtz coupling reaction. rsc.orgresearchgate.net This side reaction involves the coupling of the formed Grignard reagent with the starting benzylic halide, leading to the formation of a dimer (1,2-di(biphenyl-3-yl)ethane) and reducing the yield of the desired organometallic. researchgate.net Studies on the analogous benzyl (B1604629) Grignard reaction have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be superior to THF in suppressing this unwanted side reaction. rsc.orgrsc.org
| Solvent | Relative Yield of Grignard Product (%) | Relative Yield of Wurtz By-product (%) | Key Observations |
|---|---|---|---|
| Diethyl Ether (Et₂O) | ~90% | ~10% | High yield and good selectivity. rsc.org |
| Tetrahydrofuran (THF) | ~30% | ~70% | Significantly promotes the undesired Wurtz coupling reaction. rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~90% | ~10% | Offers high yield and selectivity similar to Et₂O; considered a "greener" alternative. rsc.orgrsc.org |
A common issue in Grignard synthesis is the induction period at the start of the reaction. wikipedia.org This delay is due to a passivating layer of magnesium oxide on the surface of the magnesium metal, which inhibits the reaction with the organic halide. wikipedia.orgwvu.edu To initiate the reaction, this oxide layer must be disrupted. Several activation strategies have been developed to expose the highly reactive metal surface. rsc.org
Mechanical methods include crushing the magnesium pieces in situ or using ultrasound to break up the oxide layer. wikipedia.org Chemical activation is also common, involving the addition of small amounts of activating agents like iodine, methyl iodide, or 1,2-dibromoethane. wikipedia.orgwvu.edu These agents react with the magnesium surface to create reactive sites for the desired organohalide to engage. wvu.edu
For particularly unreactive halides or to enable reactions under milder conditions, highly reactive forms of magnesium can be employed. organic-chemistry.org The most prominent of these is Rieke magnesium, named after Reuben D. Rieke. wikipedia.org Rieke magnesium is a highly reactive, fine black powder of the metal with a large surface area, prepared by the reduction of an anhydrous magnesium salt, typically magnesium chloride (MgCl₂), with a potent reducing agent like potassium or lithium metal in a solvent such as THF. wikipedia.orgadichemistry.comwikipedia.org This activated form of magnesium can react with organic halides at much lower temperatures (as low as -78 °C) than conventional magnesium turnings, which can be advantageous for preparing thermally unstable Grignard reagents or those with sensitive functional groups. organic-chemistry.orgwikipedia.orgnih.gov
The efficiency and reactivity of Grignard reagents can be significantly enhanced by the addition of certain salts, most notably lithium chloride (LiCl). organic-chemistry.org Grignard reagents in THF solution containing LiCl are often referred to as "turbo-Grignard" reagents. vander-lingen.nl The presence of LiCl helps to break up the polymeric aggregates of Grignard reagents that exist in solution, as described by the Schlenk equilibrium. organic-chemistry.orgnih.gov This disaggregation leads to the formation of more soluble and more reactive monomeric organomagnesium species. organic-chemistry.orgvander-lingen.nl The use of iPrMgCl·LiCl has been shown to dramatically accelerate halogen-magnesium exchange reactions, allowing them to proceed smoothly under mild conditions and tolerate a wide range of functional groups. organic-chemistry.orgclockss.org This enhanced reactivity is attributed to the formation of a more reactive complex by breaking down the aggregates. organic-chemistry.org
| Additive | Function | Effect on Reaction |
|---|---|---|
| Iodine (I₂) | Chemical Activator | Reacts with the MgO layer to expose fresh Mg surface. wikipedia.orgwvu.edu |
| 1,2-Dibromoethane | Chemical Activator | Reacts to form ethylene (B1197577) gas and MgBr₂, cleaning the Mg surface. wikipedia.org |
| Lithium Chloride (LiCl) | Reactivity Enhancer | Breaks up Grignard reagent aggregates, increasing solubility and reactivity. organic-chemistry.orgvander-lingen.nlnih.gov |
The formation of a Grignard reagent is not a simple concerted process but is understood to proceed through a mechanism involving radical intermediates. utexas.edualfredstate.edu The reaction occurs on the surface of the magnesium metal. alfredstate.edu
The prevailing mechanism for the formation of this compound involves an initial single-electron transfer (SET) from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond in 3-(bromomethyl)biphenyl. utexas.edu This electron transfer results in the formation of a short-lived radical anion, which then fragments to produce the biphenyl-3-ylmethyl radical (•CH₂-C₆H₄-C₆H₅) and a bromide anion (Br⁻). utexas.edualfredstate.edu
This organic radical is believed to be "surface-adherent," meaning it remains closely associated with the magnesium surface. alfredstate.edu It then rapidly combines with the magnesium surface, which has already formed a magnesium(I) species (Mg⁺), to generate the final this compound product. utexas.edu The existence of freely diffusing radical intermediates in Grignard formation has been confirmed through trapping experiments. harvard.eduacs.org The entire process is a non-chain radical reaction occurring at the solid-liquid interface between the magnesium metal and the solvent. utexas.edualfredstate.edu
Mechanistic Pathways of Magnesium Insertion
Single Electron Transfer (SET) Mechanisms
While the classical mechanism for Grignard reagent formation involves the insertion of magnesium into a carbon-halogen bond, an alternative pathway involving single electron transfer (SET) from the magnesium surface to the organic halide is also proposed. This is particularly relevant for the formation of benzylic Grignard reagents like this compound from its corresponding halide, 3-(halomethyl)biphenyl.
The SET mechanism proceeds via the following steps:
Electron Transfer: A single electron is transferred from the magnesium metal to the organic halide (R-X), forming a radical anion (R-X•⁻).
Dissociation: This transient radical anion rapidly dissociates to form an organic radical (R•) and a halide anion (X⁻).
Recombination: The organic radical then recombines at the magnesium surface with a magnesium halide species (MgX•) to form the final Grignard reagent (R-MgX).
A significant consequence of the formation of the biphenylmethyl radical intermediate (Biphenyl-3-ylmethyl•) is the potential for side reactions. The most common side reaction is homocoupling, known as a Wurtz-type reaction, where two radicals combine to form a dimer. In the synthesis of this compound, this would result in the formation of 1,2-bis(biphenyl-3-yl)ethane, reducing the yield of the desired Grignard reagent.
SET processes are also implicated in the reactions of Grignard reagents, not just their formation. For instance, the coupling of a Grignard reagent with an aryl halide can proceed via a radical-nucleophilic aromatic substitution (SRN1) mechanism, which involves SET as a key initiation step. quora.com
Halogen-Magnesium Exchange Reactions
Halogen-magnesium exchange is a powerful alternative to the classical direct insertion method for preparing Grignard reagents, especially for molecules bearing sensitive functional groups. This method involves the reaction of an organic halide with a pre-formed, more stable Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). The equilibrium of the reaction is driven by the formation of a more stable carbanion. For the synthesis of this compound, this would involve reacting a 3-(halomethyl)biphenyl with an alkylmagnesium halide.
The general order of reactivity for the exchange is I > Br > Cl >> F. clockss.orgharvard.edu This selectivity allows for the targeted formation of Grignard reagents from polyhalogenated precursors. The exchange rate is also influenced by the electronic properties of the organic halide; electron-withdrawing groups on an aromatic ring can accelerate the reaction. harvard.eduacs.org
The development of "Turbo Grignard" reagents, most notably isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), has significantly enhanced the efficiency and scope of halogen-magnesium exchange reactions. researchgate.netrsc.orgnih.gov The presence of LiCl breaks up the dimeric and oligomeric aggregates of the Grignard reagent in solution, increasing its reactivity and solubility. chemistryviews.org
This enhanced reactivity allows the halogen-magnesium exchange to proceed rapidly at low temperatures, which is crucial for preventing side reactions and for tolerating sensitive functional groups within the substrate. clockss.orgresearchgate.net For the synthesis of this compound, the use of a turbo Grignard reagent would be particularly advantageous when starting from 3-(iodomethyl)biphenyl. The iodine-magnesium exchange could be performed at temperatures as low as -78 °C, minimizing the risk of Wurtz coupling and other decomposition pathways. clockss.org The high reactivity of i-PrMgCl·LiCl makes it effective not only for iodo-precursors but also for less reactive bromo-precursors under mild conditions. researchgate.net
The choice of the halogenated biphenyl (B1667301) precursor is critical for the successful synthesis of this compound via either direct insertion or halogen-magnesium exchange. The reactivity of the carbon-halogen bond is paramount.
Table 1: Reactivity of Halogenated Precursors for Grignard Synthesis
| Halogen Precursor | Relative Reactivity | Suitability for Direct Insertion | Suitability for Halogen-Mg Exchange | Key Considerations |
| 3-(Iodomethyl)biphenyl | Highest | High, but prone to side reactions (Wurtz coupling). | Excellent, especially with Turbo Grignard reagents at low temperatures. clockss.org | Precursor may be less stable and more expensive. |
| 3-(Bromomethyl)biphenyl | Intermediate | Good, often the standard precursor. Wurtz coupling is a common side reaction. rsc.org | Good, may require slightly higher temperatures or Turbo Grignard for efficient exchange. researchgate.net | A good balance of reactivity and stability. |
| 3-(Chloromethyl)biphenyl | Lowest | Difficult; often requires activated magnesium or harsh conditions. thieme-connect.de | Challenging; generally requires highly activated exchange reagents and conditions. | Less prone to Wurtz coupling but difficult to initiate. |
Limitations:
Functional Group Incompatibility: The classical Grignard synthesis is incompatible with acidic protons found in alcohols, amines, and carboxylic acids. Halogen-magnesium exchange, especially at low temperatures, offers greater tolerance, but highly electrophilic groups like esters, nitriles, or ketones can still react with the Grignard reagent formed. harvard.eduresearchgate.net
Steric Hindrance: Significant steric hindrance near the reacting center can slow down or prevent the reaction.
Wurtz Coupling: As previously mentioned, this is a major side reaction, particularly for the more reactive benzylic bromides and iodides, leading to the formation of 1,2-bis(biphenyl-3-yl)ethane. rsc.org
Considerations for Reaction Conditions and Purity in this compound Synthesis
The highly reactive nature of Grignard reagents necessitates strict control over the reaction environment to ensure high purity and yield.
Grignard reagents are powerful bases and nucleophiles that react readily with protic compounds. The most common contaminant, water, will rapidly quench this compound, protonating it to form 3-methylbiphenyl (B165614) and Mg(OH)Br. quora.comyoutube.com
R-MgX + H₂O → R-H + Mg(OH)X youtube.com
To prevent this, all glassware must be rigorously dried (e.g., flame-dried or oven-dried) before use, and all solvents must be anhydrous. quora.comyoutube.com The reaction must also be conducted under an inert atmosphere, typically dry nitrogen or argon, to prevent both quenching by atmospheric moisture and potential oxidation by oxygen. thieme-connect.deyoutube.com
The choice of solvent is critical, as it does not merely act as a medium but actively participates in the formation and stabilization of the Grignard reagent. Ethereal solvents are required because the lone pairs on the oxygen atom coordinate to the electron-deficient magnesium center. thieme-connect.de This solvation stabilizes the Grignard reagent, keeps it in solution, and influences its reactivity. rsc.orgwikipedia.org
Common solvents for preparing benzylic Grignard reagents include diethyl ether (Et₂O) and tetrahydrofuran (THF). thieme-connect.de The solvent can significantly impact the ratio of the desired Grignard product to the undesired Wurtz coupling byproduct. Studies on the analogous benzyl chloride show that THF can lead to a high proportion of the Wurtz product, while diethyl ether and 2-methyltetrahydrofuran (2-MeTHF) can significantly suppress this side reaction, leading to higher yields of the desired Grignard reagent. rsc.orgrsc.org 2-MeTHF is often considered a greener and safer alternative to THF and Et₂O. rsc.org
Table 2: Effect of Solvent on the Formation of Benzylmagnesium Chloride and Wurtz Byproduct
| Solvent | Grignard Product (%) | Wurtz Product (%) |
| Diethyl Ether (Et₂O) | 90 | 10 |
| Tetrahydrofuran (THF) | 30 | 70 |
| 2-Methyl-THF (2-MeTHF) | 90 | 10 |
| Cyclopentyl methyl ether (CPME) | 48 | 52 |
Data adapted from a study on the reaction of benzyl chloride with magnesium, followed by quenching with 2-butanone. The percentages represent the ratio of the two main products formed. rsc.org
This data highlights that for a benzylic system analogous to this compound, the selection of Et₂O or 2-MeTHF over THF is crucial for minimizing the homocoupling side reaction and maximizing the yield of the target organometallic compound. rsc.orgrsc.org
Reactivity and Mechanistic Investigations of Biphenyl 3 Ylmethyl Magnesium Bromide
Nucleophilic Addition Reactions
The nucleophilic character of the benzylic carbon in (Biphenyl-3-ylmethyl)magnesium bromide allows it to readily attack electron-deficient centers, most notably the carbon atom of a carbonyl group. masterorganicchemistry.com This addition reaction is a cornerstone of its synthetic utility, providing a direct route to a diverse range of alcohol derivatives. The general mechanism involves the attack of the Grignard reagent on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. masterorganicchemistry.comkhanacademy.orgyoutube.com
The reaction of this compound with aldehydes and ketones is a fundamental method for constructing new carbon-carbon bonds and synthesizing secondary and tertiary alcohols, respectively. khanacademy.orgmasterorganicchemistry.comlibretexts.org When reacted with an aldehyde, the Grignard reagent adds to the carbonyl group to form a secondary alcohol. khanacademy.orglibretexts.orglibretexts.org In the case of ketones, the addition of the Grignard reagent results in the formation of a tertiary alcohol. libretexts.orglibretexts.orgvaia.com The biphenylmethyl group from the Grignard reagent is thereby incorporated into the newly formed alcohol.
For instance, the reaction with a simple aldehyde like formaldehyde (B43269) would yield (biphenyl-3-yl)ethanol, a primary alcohol. libretexts.orglibretexts.org With other aldehydes, secondary alcohols are produced, and with ketones, tertiary alcohols are the products. khanacademy.orglibretexts.orglibretexts.orgvaia.com The general transformation involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com
Table 1: Illustrative Reactions of this compound with Aldehydes and Ketones
| Electrophile | Product Class |
|---|---|
| Formaldehyde | Primary Alcohol |
| Aldehyde (RCHO) | Secondary Alcohol |
| Ketone (R₂CO) | Tertiary Alcohol |
The reactivity of this compound extends to other carbonyl derivatives, such as esters and acid chlorides. masterorganicchemistry.comwisc.edu The reaction with esters is particularly noteworthy as it involves a double addition of the Grignard reagent. masterorganicchemistry.comudel.edu The initial nucleophilic addition to the ester carbonyl forms a tetrahedral intermediate which then collapses, eliminating an alkoxide leaving group to form a ketone. masterorganicchemistry.comudel.edu This newly formed ketone is also highly reactive towards the Grignard reagent and rapidly undergoes a second nucleophilic addition. masterorganicchemistry.comudel.edu Consequently, the reaction of an ester with two equivalents of this compound, followed by an acidic workup, yields a tertiary alcohol where two of the alkyl/aryl groups attached to the carbinol carbon originate from the Grignard reagent. masterorganicchemistry.comlibretexts.orgudel.edu
Reactions with acid chlorides can also be employed to synthesize ketones. wisc.edu However, the high reactivity of the intermediate ketone often leads to a second addition, resulting in the formation of a tertiary alcohol as a side product. wisc.edu To achieve a selective synthesis of the ketone, the reaction conditions, such as temperature and the use of specific additives, must be carefully controlled to moderate the reactivity of the Grignard reagent. wisc.edu
Table 2: Reactivity of this compound with Esters and Acid Chlorides
| Carbonyl Derivative | Intermediate Product | Final Product (after workup) |
|---|---|---|
| Ester (RCOOR') | Ketone | Tertiary Alcohol |
| Acid Chloride (RCOCl) | Ketone | Tertiary Alcohol (often as a byproduct) |
The synthesis of chiral alcohols via the enantioselective addition of Grignard reagents to carbonyl compounds represents a significant area of research. rug.nlmmu.ac.uk Achieving high enantioselectivity in these reactions is challenging due to the high reactivity of Grignard reagents, which can lead to a significant background uncatalyzed reaction, resulting in a racemic or near-racemic mixture of the alcohol product. mmu.ac.uk
To overcome this, various strategies have been developed, primarily involving the use of chiral ligands or catalysts that can modulate the reactivity and stereochemical course of the addition. rug.nlmmu.ac.uk These methods often rely on the in-situ formation of a new, less reactive organometallic species that is more amenable to stereocontrol. A common approach involves transmetalation of the Grignard reagent with a titanium alkoxide, such as titanium(IV) isopropoxide, in the presence of a chiral diol ligand like a BINOL derivative. researchgate.net This generates a chiral titanium complex that then delivers the organic group to the aldehyde in an enantioselective manner. researchgate.net
Another approach involves the use of chiral amino alcohols or other ligands that can coordinate to the magnesium atom of the Grignard reagent, forming a chiral complex that influences the facial selectivity of the addition to the carbonyl compound. mdpi.com The choice of solvent can also play a crucial role, with non-coordinating solvents often favoring higher enantioselectivity by minimizing competition with the chiral ligand for coordination to the metal center. mdpi.com
Cross-Coupling Reactions
Beyond nucleophilic additions, this compound is a valuable partner in cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds between two different organic fragments.
The Kumada-Corriu reaction, or simply Kumada coupling, is a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. wikipedia.orgorganic-chemistry.org This reaction was one of the first catalytic cross-coupling methods to be developed and remains a widely used synthetic tool. wikipedia.org
This compound can be effectively coupled with a variety of aryl and alkyl halides in the presence of a palladium catalyst. wikipedia.orgnih.gov The catalytic cycle is generally understood to involve the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org
This reaction provides a direct method for synthesizing more complex biphenyl (B1667301) derivatives and other diarylmethanes. For example, coupling with an aryl bromide would result in the formation of a triarylmethane structure. The reaction conditions, including the choice of palladium catalyst, phosphine (B1218219) ligand, and solvent, are critical for achieving high yields and selectivity. nih.govorganic-chemistry.org While the Kumada coupling is highly effective, it can sometimes be limited by the functional group tolerance due to the high basicity of the Grignard reagent. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling (Kumada-Corriu Reaction)
Ligand Design and Optimization for Selective Transformations
In palladium-catalyzed cross-coupling reactions involving benzylic Grignard reagents like this compound, the design and selection of the supporting ligand are critical for achieving high yields and selectivity. The ligand's role is to stabilize the palladium center, facilitate the key steps of oxidative addition and reductive elimination, and suppress undesirable side reactions such as β-hydride elimination.
Research into analogous systems has shown that bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are particularly effective. nih.govthieme-connect.de Bulky phosphines, such as tri-tert-butylphosphine (B79228) (P(tBu)₃), create a sterically hindered environment around the palladium atom, which promotes the final reductive elimination step to form the desired C-C bond faster than competing decomposition pathways. organic-chemistry.org Similarly, NHCs are strong σ-donors that form robust bonds with the metal center, enhancing catalytic stability and activity, especially in challenging couplings of sterically demanding partners. nih.gov
The optimization of a transformation often involves screening a variety of ligand classes to find the ideal balance of steric and electronic properties for a specific substrate pair. For instance, in the coupling of a Grignard reagent with an aryl halide, the choice of ligand can significantly impact the reaction rate and the formation of homocoupling byproducts.
Table 1: Influence of Ligand Type on a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction: this compound + Aryl Bromide → 3-Arylmethyl-biphenyl
| Ligand | Catalyst System | Typical Outcome | Rationale |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Moderate yield, potential for ligand scrambling and side products. | Less electron-donating and sterically bulky compared to newer ligands. |
| Tri-tert-butylphosphine (P(tBu)₃) | Pd₂(dba)₃ / P(tBu)₃ | High yield, fast reaction. organic-chemistry.org | Bulky, electron-rich ligand promotes efficient reductive elimination. |
| DavePhos | Pd(OAc)₂ / DavePhos | High yield, good for sterically hindered substrates. thieme-connect.de | A biarylphosphine ligand designed for high activity and stability. |
| IPr (an NHC ligand) | Pd(IPr)Cl₂ | Excellent yield, high thermal stability. nih.gov | Strong σ-donating character stabilizes the catalytic species. |
Functional Group Tolerance in Palladium-Catalyzed Processes
A significant advantage of modern palladium-catalyzed cross-coupling reactions is their broad functional group tolerance, which allows for the synthesis of complex molecules without the need for extensive protecting group strategies. bris.ac.uk When using this compound, the high reactivity of the Grignard reagent can be a challenge. However, the use of highly active palladium catalysts, often in conjunction with additives like zinc halides that generate a less reactive organozinc species in situ, can greatly improve compatibility. organic-chemistry.orgnih.gov
These methods enable the coupling of this compound with aryl or vinyl halides that contain a wide array of functionalities. Groups that are typically sensitive to organometallic reagents, such as esters, nitriles, ethers, and even ketones, can often be tolerated under carefully optimized conditions. organic-chemistry.orgrsc.org The key is to achieve a rate of cross-coupling that is substantially faster than the rate of the Grignard reagent's attack on the functional group. Low reaction temperatures can further enhance this selectivity. thieme-connect.de
Table 2: Compatibility of Functional Groups in Palladium-Catalyzed Coupling with this compound
| Functional Group on Aryl Bromide | Tolerated? | Typical Conditions | Reference Principle |
| Ester (-CO₂R) | Yes | Low temperature, active Pd/phosphine catalyst. organic-chemistry.org | Cross-coupling is faster than nucleophilic attack on the ester. |
| Nitrile (-CN) | Yes | LiCl/Mg insertions or active Pd catalysts. uni-muenchen.de | Tolerated under Knochel-type conditions or with robust catalysts. |
| Ketone (-COR) | Challenging | Requires low temperature and highly selective catalysts. | The ketone is highly electrophilic and prone to attack by the Grignard. |
| Ether (-OR) | Yes | Generally well-tolerated. nih.gov | Ethers are typically unreactive towards Grignard reagents. |
| Thioether (-SR) | Yes | Well-tolerated. organic-chemistry.org | Thioethers are stable under these coupling conditions. |
| Halogen (Cl, F) | Yes | Orthogonal reactivity allows selective coupling of the bromide. | C-Br bond is more readily activated by Pd(0) than C-Cl or C-F. |
Nickel-Catalyzed Cross-Coupling and Cross-Electrophile Coupling
Nickel catalysts serve as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. rsc.org Nickel-catalyzed Kumada-type couplings of Grignard reagents, including benzylic variants like this compound, with aryl and vinyl halides are well-established. nih.gov These reactions often proceed under mild conditions and can be particularly useful for coupling with less reactive electrophiles like aryl chlorides. nih.govamazonaws.com The mechanism is analogous to the palladium cycle, involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand, often an N-heterocyclic carbene (NHC) or a pyridine-oxazoline (pyox) type, is crucial for achieving high efficiency. nih.govsemanticscholar.org
A more recent development is the nickel-catalyzed cross-electrophile coupling. princeton.edu This powerful strategy couples two different electrophiles, such as an aryl bromide and an alkyl bromide, using a stoichiometric reductant like manganese or zinc powder. semanticscholar.orgresearchgate.net In this context, 3-(bromomethyl)biphenyl (B18806) (the precursor to the Grignard reagent) could be directly coupled with another aryl bromide. This approach avoids the pre-formation of the often-unstable Grignard reagent, enhancing functional group tolerance and simplifying the operational setup. semanticscholar.orgresearchgate.net
Copper-Catalyzed Reactions
The reactivity of this compound can be significantly altered and refined through transmetalation with a copper(I) salt. thieme-connect.dewikipedia.org The addition of a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), to the Grignard reagent results in the formation of a new organocopper species. masterorganicchemistry.comlookchem.com Depending on the stoichiometry, this can be a simple organocopper compound, (biphenyl-3-ylmethyl)Cu, or a Gilman-type cuprate, Li[(biphenyl-3-ylmethyl)₂Cu], if an organolithium reagent is involved. wikipedia.orgmasterorganicchemistry.com These organocopper reagents are significantly softer nucleophiles than their parent Grignard reagent. masterorganicchemistry.com This "softening" of the nucleophilic character is the basis for their unique reactivity profile, most notably their propensity for conjugate addition and their reduced tendency to add to isolated carbonyl groups. thieme-connect.demasterorganicchemistry.com
One of the hallmark reactions of organocopper reagents is their ability to perform 1,4-conjugate addition to α,β-unsaturated carbonyl compounds like enones and enoates. masterorganicchemistry.comharvard.edu While the "hard" this compound would preferentially attack the carbonyl carbon (1,2-addition), the corresponding "soft" organocopper reagent selectively adds to the β-carbon of the double bond (1,4-addition). wikipedia.orgharvard.edu This reaction is a powerful tool for forming C-C bonds and creating new stereocenters. The reaction proceeds via the formation of a copper enolate intermediate, which is then protonated during aqueous workup to yield the final saturated ketone or ester. masterorganicchemistry.com The use of catalytic amounts of copper in the presence of the Grignard reagent can also effectively promote conjugate addition. harvard.eduorganic-chemistry.org
Table 3: Regioselectivity of Addition to an α,β-Unsaturated Ketone
| Reagent | Substrate | Product Type | Mechanism |
| This compound | Cyclohex-2-en-1-one | 1,2-Adduct (Allylic Alcohol) | Hard Nucleophile Addition |
| (Biphenyl-3-ylmethyl)copper Reagent | Cyclohex-2-en-1-one | 1,4-Adduct (β-Substituted Ketone) | Soft Nucleophile Conjugate Addition wikipedia.org |
Beyond conjugate addition, copper-catalyzed reactions of organocopper reagents derived from this compound are used in a variety of other C-C bond-forming transformations. A notable example is the allylic substitution (or alkylation) of allylic electrophiles, such as allylic halides or acetates. rug.nlunl.edu These reactions often exhibit high regioselectivity, typically proceeding via an S_N2' mechanism where the nucleophile attacks the γ-carbon of the allylic system, resulting in a double bond shift. rug.nl This regioselectivity provides a reliable method for constructing complex carbon skeletons. The precise outcome can be influenced by the copper source, ligands, and substrate structure. For instance, the coupling of the (biphenyl-3-ylmethyl)copper reagent with cinnamyl bromide would be expected to yield the S_N2' product with high selectivity.
Other Reactivity Patterns
Reactions as a Strong Base: Proton Abstraction and Side Reactions
This compound, characteristic of Grignard reagents, is a potent strong base. This inherent basicity can lead to proton abstraction from a wide array of protic sources. The carbanionic character of the biphenylmethyl group makes it highly reactive towards even weakly acidic protons, such as those found in water, alcohols, and terminal alkynes. Should the reaction environment contain any moisture or if the substrate itself possesses acidic functional groups, the Grignard reagent will be readily quenched, forming 3-methylbiphenyl (B165614) and the corresponding magnesium salt.
This high basicity is a critical consideration in synthesis, as it can lead to undesired side reactions. For instance, in reactions with carbonyl compounds, if the substrate has an enolizable proton, the Grignard reagent can act as a base, leading to the formation of an enolate. This pathway competes with the desired nucleophilic addition to the carbonyl group. The extent of proton abstraction versus nucleophilic addition is influenced by factors such as steric hindrance around the electrophilic center and the acidity of the substrate's protons.
Furthermore, the strong basicity of Grignard reagents can facilitate elimination reactions in susceptible substrates. While not extensively documented specifically for this compound, it is a known reactivity pattern for Grignard reagents in general.
Alkylation of Metal and Metalloid Electrophiles
This compound serves as an effective alkylating agent for a variety of metal and metalloid electrophiles, enabling the formation of new carbon-metal and carbon-metalloid bonds. This reactivity is crucial for the synthesis of various organometallic and organometalloid compounds.
For example, the reaction of Grignard reagents with metal halides, such as those of iron, can lead to the formation of organoiron compounds. These reactions are often utilized in cross-coupling reactions where the in-situ generated organoiron species participates in carbon-carbon bond formation. While specific examples with this compound are not extensively detailed in readily available literature, the general reactivity pattern is well-established for analogous Grignard reagents. The reaction of biphenylmagnesium bromide with iron(III) chloride (FeCl3) in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be effective in cross-coupling reactions with alkyl halides.
Similarly, this compound can be employed to alkylate metalloid halides, such as those of silicon and tin. The reaction with silicon halides, like tetraethoxysilane or chlorosilanes, would yield the corresponding (biphenyl-3-ylmethyl)silane derivatives. These reactions are fundamental in the synthesis of organosilicon compounds, which have widespread applications. Analogously, the reaction with tin halides, such as tin(IV) chloride, would produce organotin compounds. The preparation of ethyltin compounds from a tin-magnesium alloy and ethyl bromide highlights the utility of such reactions.
The general protocol for these alkylations involves the addition of the metal or metalloid halide to the Grignard reagent solution, typically in an ethereal solvent like THF, under anhydrous conditions. The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic metal or metalloid center, displacing a halide.
Mechanistic Insights into this compound Reactions
Radical Pathways in C-C Bond Formation
While the polar, nucleophilic addition is a common mechanism for Grignard reactions, evidence suggests that radical pathways can also play a significant role, particularly in carbon-carbon bond formation involving benzylic Grignard reagents like this compound. The formation of the Grignard reagent itself is believed to proceed through a radical mechanism, involving single electron transfer from the magnesium metal to the organic halide.
In subsequent reactions, especially those involving certain substrates or reaction conditions, the Grignard reagent can react via a radical pathway. For instance, the reaction of chiral secondary Grignard reagents with benzophenone (B1666685) has been shown to proceed largely through a radical mechanism. The stability of the benzylic radical derived from this compound, due to resonance delocalization over the biphenyl system, would make radical pathways more accessible compared to simple alkyl Grignard reagents. These radical intermediates can then participate in C-C bond-forming reactions.
Single Electron Transfer (SET) Processes
The involvement of single electron transfer (SET) processes is a key feature of the radical mechanism in Grignard reactions. An SET from the Grignard reagent to an electrophile, such as a ketone or an aryl halide, can generate a radical ion pair. For this compound, the transfer of a single electron to a suitable acceptor would result in the formation of the (biphenyl-3-ylmethyl) radical and the radical anion of the acceptor.
Recent computational and experimental studies have provided insights into the competition between polar and SET pathways. The reduction potential of the carbonyl compound is a key parameter influencing the operative mechanism. Reactions with substrates that are more easily reduced, such as aromatic ketones, are more likely to proceed via an SET mechanism. While direct evidence for SET processes specifically with this compound is not widely reported, the general principles established for other Grignard reagents, particularly benzylic and aryl Grignards, strongly suggest its potential involvement.
Understanding Competing Reaction Pathways and Byproduct Formation (e.g., Biphenyl Homocoupling)
A significant competing reaction pathway in the use of this compound is homocoupling, which leads to the formation of 1,2-di(biphenyl-3-yl)ethane as a byproduct. This Wurtz-type coupling is particularly prevalent with benzylic Grignard reagents due to the stability of the corresponding benzylic radicals. The formation of this homocoupling product can occur during the preparation of the Grignard reagent itself or during subsequent reactions.
The mechanism of homocoupling is believed to involve radical intermediates. Following the initial single electron transfer from magnesium to the 3-(bromomethyl)biphenyl, the resulting biphenylmethyl radical can either react with another magnesium atom to form the Grignard reagent or couple with another biphenylmethyl radical to form the homocoupled product. The choice of solvent can significantly influence the extent of this side reaction, with solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) having been shown to suppress Wurtz coupling in benzyl (B1604629) Grignard reactions compared to THF.
Another common byproduct in Grignard reactions is biphenyl, which arises from the coupling of phenyl radicals. While the primary homocoupling product for this compound would be 1,2-di(biphenyl-3-yl)ethane, the presence of unreacted starting materials or side reactions involving the biphenyl moiety could potentially lead to other biphenyl-containing byproducts under certain conditions. The formation of such byproducts is favored by higher concentrations of the halide and increased reaction temperatures.
Below is a table summarizing the potential byproducts and the mechanistic pathways leading to their formation.
| Byproduct | Precursor(s) | Mechanistic Pathway |
| 3-Methylbiphenyl | This compound, Protic Source (e.g., H₂O) | Proton Abstraction |
| 1,2-Di(biphenyl-3-yl)ethane | This compound | Homocoupling (Wurtz Coupling) via Radical Intermediates |
| Biphenyl | Phenyl radical precursors | Radical Coupling |
Synthetic Applications of Biphenyl 3 Ylmethyl Magnesium Bromide in Complex Molecule Synthesis
Role as a Key Building Block for Biphenyl-Containing Scaffolds
The biphenyl (B1667301) motif is a privileged structure found in numerous natural products, pharmaceuticals, and advanced materials. nih.govkit.edu (Biphenyl-3-ylmethyl)magnesium bromide serves as a key precursor for the elaboration of more complex biphenyl-containing scaffolds. Its utility stems from its ability to readily engage in a variety of carbon-carbon bond-forming reactions, thereby extending the biphenyl core with diverse functional groups and molecular frameworks.
The synthesis of these scaffolds often relies on well-established cross-coupling methodologies where the Grignard reagent, or a derivative thereof, is coupled with a suitable partner. While direct coupling reactions of the Grignard reagent itself are possible, it often serves as a precursor to other organometallic species, such as organozinc or organoboron compounds, which can then participate in reactions like Negishi, Suzuki, and Stille couplings. nih.govrsc.org These methods offer a high degree of control and functional group tolerance, enabling the construction of a vast library of substituted biphenyls. For instance, the Kumada cross-coupling reaction, which pairs a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for creating biaryl systems. nih.govrsc.org
Synthesis of Functionalized Organic Molecules and Intermediates
The reactivity of this compound as a potent nucleophile makes it an ideal reagent for the synthesis of a variety of functionalized organic molecules and key synthetic intermediates. acs.org Its reactions with various electrophiles provide straightforward access to aldehydes, alcohols, and other valuable compounds.
Preparation of Aldehydes and Alcohols via Formylation and Carbonyl Additions
The formylation of Grignard reagents, typically achieved through reaction with N,N-dimethylformamide (DMF), provides a direct route to aldehydes. orgsyn.org In the case of this compound, this reaction yields 2-(biphenyl-3-yl)acetaldehyde. This aldehyde is a valuable intermediate that can be further elaborated into more complex structures. A patented process for the preparation of 2-methyl-3-phenyl benzylalcohol utilizes a similar transformation, where a Grignard reagent is reacted with DMF to produce the corresponding aldehyde, which is subsequently reduced. uib.no
The addition of this compound to various carbonyl compounds, such as aldehydes and ketones, affords a direct and efficient method for the synthesis of secondary and tertiary alcohols, respectively. masterorganicchemistry.comlibretexts.org This classic Grignard addition reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. masterorganicchemistry.com This method allows for the controlled construction of complex alcohol architectures bearing the biphenylmethyl group. For example, the reaction with a simple aldehyde like formaldehyde (B43269) would yield a primary alcohol, while reaction with other aldehydes and ketones would produce more substituted secondary and tertiary alcohols. libretexts.orglibretexts.org
Table 1: Synthesis of Alcohols via Carbonyl Addition
| Carbonyl Compound | Grignard Reagent | Product | Alcohol Type |
| Formaldehyde | This compound | 2-(Biphenyl-3-yl)ethanol | Primary |
| Acetaldehyde | This compound | 1-(Biphenyl-3-yl)propan-2-ol | Secondary |
| Acetone | This compound | 2-(Biphenyl-3-yl)-1-methylpropan-2-ol | Tertiary |
This table presents hypothetical examples based on general Grignard reactivity principles.
Construction of Substituted Heterocyclic Systems
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. kit.edu Grignard reagents are powerful tools for the synthesis and functionalization of these ring systems. nih.gov this compound can be employed in the construction of various substituted heterocyclic frameworks.
One notable application is in the synthesis of 1,4-dihydropyridines (1,4-DHPs). The copper-catalyzed enantioselective 1,4-dearomatization of pyridinium (B92312) salts using Grignard reagents has been shown to produce enantioenriched functionalized 1,4-DHPs. nih.govacs.org This methodology allows for the introduction of the biphenylmethyl group at the 4-position of the dihydropyridine (B1217469) ring, a scaffold present in numerous bioactive molecules. azaruniv.ac.ir The reaction of Grignard reagents with unprotected 1,4-dihydropyridine (B1200194) Hantzsch esters also provides a route to unsymmetrical 1,4-DHP derivatives. researchgate.net Furthermore, the addition of Grignard reagents to biaryl-2-carbonitriles can lead to the formation of phenanthridine (B189435) derivatives through a copper-catalyzed C-N bond formation. rsc.org
The versatility of this Grignard reagent also extends to the synthesis of oxygen-containing heterocycles. For instance, benzylic Grignard reagents react with epoxides and oxetane (B1205548) to yield ring-opened alcohol products. thieme-connect.de This provides a pathway to functionalized ethers and diols that can be further cyclized to form various oxygen-containing rings. pku.edu.cnorganic-chemistry.org
Application in Total Synthesis Endeavors
The strategic incorporation of the biphenylmethyl group using this compound can be a key step in the total synthesis of complex natural products and other target molecules.
Strategic Use in Constructing Natural Product Frameworks
Many natural products feature the biphenyl moiety as a core structural element. nih.govfrontiersin.org While direct examples of the use of this compound in a completed total synthesis are not prominently documented in readily available literature, its potential is evident. The ability to introduce the C13H11- fragment allows for the construction of key intermediates that can be further elaborated into the final natural product. The synthesis of such complex molecules often relies on a convergent approach where key fragments are prepared separately and then coupled. This compound is an ideal candidate for the synthesis of one such fragment. The total synthesis of biaryl natural products often involves asymmetric coupling reactions to control the stereochemistry. nih.gov
Enabling Access to Pharmacologically Relevant Structures
The biphenyl scaffold is a common feature in a multitude of pharmacologically active compounds. researchgate.netresearchgate.net The use of this compound has been instrumental in the synthesis of novel compounds with potential therapeutic applications.
A significant example is the design and synthesis of o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as inhibitors of the programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) interaction, a key target in cancer immunotherapy. researchgate.net In this work, the biphenyl-3-ylmethoxy moiety was introduced via the reaction of a corresponding precursor with 3-(bromomethyl)biphenyl (B18806), which can be readily prepared from the corresponding Grignard reagent. One of the synthesized compounds, B2 , demonstrated potent in vivo anticancer efficacy in a mouse model, highlighting the importance of the biphenyl-3-ylmethyl group in achieving high inhibitory activity. researchgate.net This demonstrates the power of using this compound and its derivatives to access novel chemical space and develop new therapeutic agents.
Development of Novel Synthetic Methodologies Utilizing this compound
The quest for more efficient and selective methods for carbon-carbon bond formation continues to drive innovation in organic synthesis. For a versatile reagent like this compound, the development of new protocols is crucial for its application in the synthesis of intricate molecular architectures. Research efforts have been concentrated in two main areas: the exploration of advanced catalytic systems and the investigation of reactions under non-conventional conditions.
Exploration of New Catalytic Systems for Enhanced Selectivity and Yield
The cross-coupling of Grignard reagents with organic halides, a reaction of fundamental importance, is often mediated by transition metal catalysts. The choice of catalyst and associated ligands plays a pivotal role in determining the reaction's efficiency, selectivity, and functional group tolerance. In the context of benzylic Grignard reagents such as this compound, research has focused on iron and nickel-based catalytic systems due to their cost-effectiveness and unique reactivity profiles.
Iron-catalyzed cross-coupling reactions have emerged as a powerful tool. For instance, the use of iron(III) acetylacetonate (B107027) as a precatalyst has been shown to be effective in the coupling of Grignard reagents with various electrophiles. These reactions often proceed rapidly under mild conditions and are compatible with a range of functional groups. nih.gov A key challenge in couplings involving benzylic Grignards is the potential for side reactions, such as homocoupling and β-hydride elimination. The development of new ligand systems is crucial to suppress these unwanted pathways and enhance the yield of the desired cross-coupled product.
Nickel-catalyzed Kumada coupling is another cornerstone of cross-coupling chemistry. organic-chemistry.org The versatility of nickel catalysts allows for the coupling of a wide array of Grignard reagents with aryl and vinyl halides. For benzylic Grignard reagents, stereospecificity can be a critical consideration. Recent advancements have demonstrated that the appropriate choice of nickel catalyst and phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can control the stereochemical outcome of the reaction, enabling the synthesis of enantioenriched products. nih.govnih.gov While specific data for this compound is limited, the general principles established for other benzylic Grignards provide a strong foundation for its application.
The following table summarizes representative catalytic systems used for the cross-coupling of Grignard reagents, which are applicable to this compound.
Table 1: Catalytic Systems for Cross-Coupling of Benzylic Grignard Reagents
| Catalyst Precursor | Ligand/Additive | Electrophile | Key Features |
|---|---|---|---|
| Fe(acac)₃ | None | Alkenyl Triflates, Acid Chlorides | Rapid reaction, mild conditions, good functional group tolerance. nih.gov |
| NiCl₂ | Bidentate Phosphine Ligands | Benzylic Sulfonamides | Stereospecific coupling, formation of highly substituted products. nih.gov |
| Ni(cod)₂ | Racemic BINAP | Benzylic Ethers | Stereospecific coupling with high fidelity. nih.gov |
| Ligand-free NiCl₂·(H₂O)₁.₅ | None | Aryl Bromides | Moderate to good yields for sterically hindered substrates. rhhz.net |
Reactions under Specialized Conditions (e.g., Cryogenic, Ionic Liquids)
To further refine reaction control and improve outcomes, chemists often turn to specialized reaction conditions. Cryogenic temperatures and the use of ionic liquids as solvents are two such strategies that have shown promise in Grignard chemistry.
Cryogenic Conditions:
Performing reactions at low temperatures can significantly enhance selectivity by minimizing side reactions that have higher activation energies. In iron-catalyzed cross-coupling reactions of Grignard reagents, maintaining a low temperature, such as -20 °C, has been shown to be crucial for achieving high yields of the desired 1,3-diene products from the reaction with α-allenyl esters. acs.org This approach effectively suppresses the formation of undesired byproducts. While specific cryogenic studies on this compound are not extensively documented, the principles observed in similar systems suggest that low-temperature conditions would be beneficial for controlling the reactivity of this benzylic Grignard reagent and improving the selectivity of its coupling reactions.
Ionic Liquids:
Ionic liquids (ILs) are salts with melting points below 100 °C, and they offer a unique reaction environment due to their low volatility, high thermal stability, and tunable solvent properties. Research has shown that Grignard reagents can be generated and utilized in certain ionic liquids, such as n-butylpyridinium tetrafluoroborate. rsc.org The reactivity of Grignard reagents in these media can differ from that in traditional organic solvents, potentially leading to altered selectivity. rsc.org Furthermore, ionic liquids can facilitate catalyst recycling, offering a greener and more sustainable approach to synthesis. oiccpress.com The use of phosphonium-based ionic liquids with O-donor anions has also been reported to form persistent solutions of Grignard reagents, creating excellent media for electron transfer and transmetalation reactions. rsc.org Although direct applications involving this compound in ionic liquids are still an emerging area, the potential for enhanced reaction control and environmental benefits makes it a compelling field for future investigation.
The table below outlines the potential benefits of employing specialized conditions for reactions with benzylic Grignard reagents.
Table 2: Specialized Conditions for Grignard Reactions
| Condition | Potential Advantages | Relevant Findings |
|---|---|---|
| Cryogenic Temperatures | Increased selectivity, suppression of side reactions. | Iron-catalyzed coupling of Grignard reagents with α-allenyl esters at -20 °C afforded high yields of the desired product. acs.org |
| Ionic Liquids | Altered reactivity and selectivity, potential for catalyst recycling, "green" solvent alternative. | Grignard reagents can be generated and show different reactivity in ionic liquids like n-butylpyridinium tetrafluoroborate. rsc.org Phosphonium ILs can form stable Grignard solutions. rsc.org |
Computational and Theoretical Studies on Organomagnesium Reagents Relevant to Biphenyl 3 Ylmethyl Magnesium Bromide
Modeling of Solvation Effects and Ligand Coordination in Grignard Reagents
The solvent is not merely a medium for Grignard reactions but an active participant that profoundly influences the structure, aggregation state, and reactivity of the organomagnesium species. rsc.orgacs.org Computational models have been crucial in describing these complex interactions for reagents like (biphenyl-3-ylmethyl)magnesium bromide, which exist in a dynamic equilibrium.
The Schlenk equilibrium, which describes the disproportionation of RMgX into MgX₂ and R₂Mg, is heavily influenced by the coordinating solvent. rsc.orgacs.org Theoretical studies, combining cluster models with polarizable continuum models (PCM), have explored this equilibrium in ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. researchgate.net These studies show that solvent molecules coordinate strongly to the magnesium center, affecting the position of the equilibrium. acs.orgresearchgate.net The dynamics of the coordinating solvent are a driving force for the Schlenk equilibrium, assisting in the rearrangement of ligands between magnesium centers. acs.orgrsc.org
Computational approaches model solvation in two primary ways:
Explicit Solvation: One or more solvent molecules are included directly in the QM calculation, forming a "supermolecule" or cluster. researchgate.net This method is effective for capturing the strong, direct coordination of ether molecules to the magnesium atom, which typically results in a tetrahedral coordination geometry. researchgate.netwikipedia.org
Implicit Solvation: The bulk solvent is represented as a continuous medium with a specific dielectric constant (e.g., using the Polarizable Continuum Model, PCM). researchgate.net
Often, a hybrid approach is used where the first solvation shell is treated explicitly and the bulk solvent implicitly, providing a more realistic depiction of the solution-phase environment. researchgate.net Calculations have shown that for Grignard reagents, a coordination number of four on the magnesium(II) ion is generally preferred. rsc.org The nature of the solvent, including its Lewis basicity and steric bulk, directly impacts the stability and structure of the Grignard species in solution. acs.org
Prediction of Reaction Outcomes and Selectivity
Computational chemistry offers powerful tools for predicting the outcomes and, particularly, the selectivity of Grignard reactions. For a chiral variant or reaction of this compound, these predictive models would be invaluable.
Stereoselectivity: The addition of Grignard reagents to prochiral aldehydes and ketones can be predicted using established models like the Felkin-Anh or Cram's Rule, which are based on steric interactions in the transition state. wikipedia.org Computational studies using DFT can calculate the energies of the different possible transition states to predict the major diastereomer formed. nih.gov Chelation control is another powerful directing effect, where a nearby Lewis basic group in the substrate coordinates to the magnesium ion, locking the conformation and leading to a highly selective reaction. nih.gov Recent DFT calculations have shown that the identity of the halide in the Grignard reagent (RMgX) can tune the Lewis acidity of the intermediate magnesium chelate, thereby influencing diastereoselectivity. nih.gov Specifically, alkylmagnesium iodide reagents were found to give the highest selectivity in certain additions to β-hydroxy ketones. nih.gov
Regioselectivity: In reactions with substrates possessing multiple electrophilic sites, such as α,β-unsaturated ketones, computational models can predict whether 1,2-addition (to the carbonyl) or 1,4-addition (conjugate addition) will occur. DFT calculations can be used to rationalize the observed regioselectivity by comparing the activation barriers for the competing pathways. researchgate.net
Reaction Prediction: Beyond selectivity, broader efforts are underway to predict the major products of chemical reactions using computational methods. acs.org Machine learning models, trained on large databases of known reactions, are emerging as a new frontier. acs.orgrsc.org These models learn to identify the most likely transformations given a set of reactants and reagents, effectively augmenting reaction databases with "negative" examples (plausible but non-productive pathways) to improve predictive power. acs.org Such approaches could, in the future, forecast the most likely product when this compound is reacted with a complex electrophile.
Understanding Electronic and Steric Factors Influencing Reactivity
The reactivity of a Grignard reagent is a delicate balance of electronic and steric factors, both in the reagent itself and in the substrate. acs.orgaccessscience.com Computational studies provide a quantitative understanding of how these factors influence reaction rates and mechanisms.
Electronic Effects:
The Grignard Reagent: The polarity of the carbon-magnesium bond is fundamental to its nucleophilicity. gmu.edulibretexts.org Computational models confirm that electron-donating groups on the organic moiety (R group) can increase the reactivity of the reagent. acs.org Similarly, ligands that are better electron donors enhance the reactivity of the magnesium complex by screening the charge on the Mg center, which in turn makes the nucleophilic organic group a better leaving group. acs.org For instance, dialkylmagnesium (R₂Mg) is often found to be more reactive than the corresponding alkylmagnesium halide (RMgX). acs.org
The Substrate: The electronic nature of the substrate is a key determinant of the reaction pathway. As established by QM calculations, substrates with low-lying π* orbitals and thus lower reduction potentials are more susceptible to a SET mechanism. operachem.comnih.gov
Steric Effects:
Steric hindrance plays a crucial role in Grignard reactions. accessscience.com Bulky organic groups on either the Grignard reagent or the ketone can impede the close approach required for the nucleophilic addition pathway. researchgate.net
Computational studies have shown that when the polar mechanism is sterically hindered, the SET pathway can become dominant. operachem.comresearchgate.net This combination of electronic stabilization of the resulting radical and steric hindrance to nucleophilic attack explains why bulky reagents like tert-butylmagnesium chloride or bulky substrates like benzophenone (B1666685) often favor the SET mechanism. acs.orgoperachem.comrsc.org For this compound, the sterically demanding biphenylmethyl group could influence the reaction pathway, particularly with hindered ketones.
Table 2: Influence of Steric and Electronic Factors on Grignard Reactions
| Factor | Effect on Grignard Reagent | Effect on Substrate | Predicted Outcome |
|---|---|---|---|
| Electronic (Electron-Donating Groups) | Increases nucleophilicity and reactivity. acs.org | Increases electron density at carbonyl carbon, slowing polar reaction. | Faster reaction with electron-poor substrates. |
| Electronic (Low Reduction Potential) | - | Lowers the energy barrier for electron acceptance. | Favors Single-Electron Transfer (SET) mechanism. operachem.comnih.gov |
| Steric (Bulky Groups) | Hinders approach to the electrophile. researchgate.net | Hinders approach of the nucleophile. researchgate.net | Favors SET pathway over polar addition; may lead to reduction side products. operachem.comresearchgate.net |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of Grignard reagents, including (Biphenyl-3-ylmethyl)magnesium bromide, often involves the use of volatile and hazardous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). arctomsci.com This presents environmental and safety challenges, particularly in large-scale industrial production. arctomsci.com Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic protocols.
One promising approach is the adoption of mechanochemistry, specifically ball-milling techniques. arctomsci.comriekemetals.com This method has been shown to drastically reduce the amount of organic solvent required for the formation of Grignard reagents, in some cases by as much as 90%. arctomsci.com The process involves the mechanical mixing of magnesium metal and the corresponding organic halide in the presence of a minimal amount of solvent, creating a paste-like Grignard reagent. arctomsci.com This not only minimizes hazardous waste but can also enhance safety by reducing the risk of fire and explosion associated with large volumes of flammable solvents. arctomsci.com
Another avenue of exploration is the use of alternative, greener solvents or even solvent-free conditions where feasible. While the solubility and stability of the Grignard reagent are critical factors, research into novel solvent systems with better environmental profiles is ongoing.
| Synthesis Method | Key Advantages |
| Traditional Synthesis | Well-established, reliable for lab-scale. |
| Mechanochemical (Ball-Milling) | Drastic reduction in solvent use, reduced hazardous waste, potentially safer. arctomsci.com |
| Alternative Solvents | Potential for improved environmental profile and easier workup. |
Expanding the Scope of Enantioselective and Diastereoselective Transformations
A significant frontier in the application of this compound lies in the realm of stereoselective synthesis. The ability to control the three-dimensional arrangement of atoms in a molecule is crucial in the synthesis of pharmaceuticals and other biologically active compounds.
Future research will likely focus on the development of new chiral ligands and catalytic systems that can effectively induce enantioselectivity and diastereoselectivity in reactions involving this Grignard reagent. While models like the Felkin-Anh model provide a basis for predicting stereochemical outcomes in reactions with chiral ketones, their predictive power can be limited with highly reactive Grignard reagents. tcichemicals.com
The challenge lies in the rapid reaction rates of many Grignard additions, which may not allow for the establishment of the thermodynamic equilibrium assumed by these models. sigmaaldrich.com Therefore, a deeper understanding of the reaction kinetics and the role of the complexation between the Grignard reagent and the substrate is essential for designing more effective stereoselective transformations. tcichemicals.comsigmaaldrich.com The development of chiral additives that can modify the reactivity and steric environment of the Grignard reagent is a key area of investigation.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of Grignard reactions into continuous flow chemistry systems and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. researchgate.netnih.gov Flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for the often exothermic Grignard formation. nih.gov
The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, has already demonstrated the potential for generating Grignard reagents in flow, which can then be immediately used in subsequent reactions. vulcanchem.com Applying this technology to the synthesis of this compound could lead to on-demand production with improved safety and consistency. vulcanchem.com
Furthermore, automated synthesis platforms, sometimes referred to as "chemputers," equipped with real-time monitoring techniques like online NMR spectroscopy, can allow for the precise control and optimization of Grignard reactions. researchgate.net This technology enables dynamic adjustments to reaction conditions to maximize yield and minimize by-product formation. researchgate.net
| Technology | Key Benefits for Grignard Synthesis |
| Flow Chemistry | Enhanced safety, better temperature control, scalability, on-demand synthesis. nih.gov |
| Automated Synthesis Platforms | Precise control, real-time optimization, improved reproducibility, high-throughput screening. researchgate.net |
Novel Applications in Materials Science and Medicinal Chemistry Beyond Current Uses
While Grignard reagents are staples in organic synthesis, the unique structural motif of this compound opens doors to novel applications in materials science and medicinal chemistry. The biphenyl (B1667301) group is a key structural element in many advanced materials and pharmaceuticals.
In materials science, the biphenyl unit can be incorporated into polymers and other macromolecules to impart specific properties such as thermal stability, liquid crystallinity, or photoluminescence. The use of this compound as a monomer or initiator in polymerization reactions is a potential area for future exploration.
In medicinal chemistry, the biphenyl scaffold is a well-known pharmacophore. A significant and recent area of research involves the development of biphenyl derivatives as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a key target in cancer immunotherapy. sigmaaldrich.com Specifically, o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives have been designed and synthesized as potent PD-1/PD-L1 inhibitors with significant in vivo anticancer efficacy. sigmaaldrich.com This highlights a direct and promising future research trajectory for compounds derived from this compound in the development of new cancer therapies. sigmaaldrich.com
Advanced Mechanistic Elucidation through Spectroscopic and Computational Techniques
A deeper understanding of the fundamental mechanisms governing the formation and reactivity of this compound is crucial for its rational application and the development of new synthetic methods. Advanced spectroscopic techniques and computational modeling are powerful tools in this endeavor.
Spectroscopic methods such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) can provide real-time information on the reaction progress, the formation of intermediates, and the influence of additives and solvent effects. For instance, ¹H NMR can be used to identify the characteristic signals of the benzyl (B1604629) protons in the Grignard reagent.
Computational chemistry, particularly density functional theory (DFT), offers invaluable insights into the reaction pathways of Grignard reagents. These studies can help to elucidate the transition state structures, the role of solvent molecules, and the factors that determine the reaction mechanism, such as whether it proceeds via a polar or a single electron transfer (SET) pathway. Such computational analyses, applied specifically to this compound, could predict its reactivity with various electrophiles and guide the design of new, more efficient reactions.
| Technique | Contribution to Understanding Grignard Reagents |
| In-situ Spectroscopy (IR, NMR) | Real-time reaction monitoring, identification of intermediates, understanding solvent effects. |
| Computational Chemistry (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and stereoselectivity, transition state analysis. |
Q & A
Q. What are the critical safety considerations when handling (Biphenyl-3-ylmethyl)magnesium bromide in laboratory settings?
(Methodological Answer) this compound, as a Grignard reagent, is highly reactive and moisture-sensitive. Key safety measures include:
- Flammability Control : Use inert atmospheres (e.g., nitrogen/argon) and avoid ignition sources due to its extreme flammability in ether solvents .
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, chemical-resistant gloves, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid Protocols : For skin/eye contact, rinse immediately with water (≥15 minutes) and seek medical attention. For ingestion, do NOT induce vomiting; administer water if conscious .
- Spill Management : Neutralize spills with dry sand or inert adsorbents; avoid water to prevent exothermic reactions .
Q. How can researchers ensure the stability of this compound during synthesis and storage?
(Methodological Answer) Stability is influenced by solvent choice, temperature, and moisture exclusion:
- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether, as these solvents stabilize Grignard reagents by coordinating with magnesium .
- Storage Conditions : Store at room temperature in sealed, moisture-free containers under inert gas. Pre-cool solvents to -20°C for long-term storage to retard decomposition .
- Quality Control : Titrate reagent concentration periodically using standardized methods (e.g., Gilman titration) to confirm reactivity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
(Methodological Answer)
- NMR Spectroscopy : Use - and -NMR in deuterated THF to identify biphenyl protons (δ 6.8–7.5 ppm) and the methyl-magnesium moiety (δ -0.5–0.5 ppm) .
- FT-IR : Confirm C-Mg-Br stretching vibrations (450–550 cm) and absence of O-H peaks (indicative of moisture contamination) .
- Mass Spectrometry : Employ ESI-MS to detect the molecular ion peak (expected m/z ~285 for [CHMgBr) .
Advanced Research Questions
Q. How do reaction conditions (e.g., temperature, solvent) influence the reactivity of this compound in cross-coupling reactions?
(Methodological Answer)
- Temperature Effects : Lower temperatures (0–5°C) reduce side reactions (e.g., protonolysis), while higher temperatures (25–40°C) accelerate nucleophilic additions to electrophiles like ketones .
- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance solubility and stabilize the transition state in Suzuki-Miyaura couplings, improving yields .
- Contradictions in Data : Discrepancies in reported yields may arise from trace moisture or variable catalyst loading. Replicate reactions under strictly anhydrous conditions and optimize Pd catalyst (e.g., Pd(PPh)) concentrations (1–5 mol%) .
Q. What strategies can resolve low yields in biphenyl derivative synthesis using this compound?
(Methodological Answer)
- Substrate Purity : Ensure electrophilic partners (e.g., aryl halides) are dry and free from deactivating substituents (e.g., nitro groups) that hinder transmetallation .
- Catalyst Screening : Test alternative ligands (e.g., XPhos) or transition metals (e.g., NiCl) to overcome steric hindrance from the biphenyl group .
- Kinetic Analysis : Use in situ -NMR or reaction calorimetry to monitor intermediate formation and identify rate-limiting steps .
Q. How does the preparation temperature of anhydrous magnesium bromide affect its solvating power in Grignard reagent synthesis?
(Methodological Answer)
- Thermal Desolvation : Studies show that desolvating MgBr at 100–400°C under vacuum does not significantly alter its solvating capacity in ethers, as solvation rates remain consistent (±5%) across temperatures .
- Practical Implications : Prioritize lower desolvation temperatures (100–200°C) to minimize energy costs while maintaining reagent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
